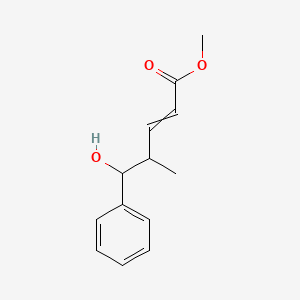

Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate

Beschreibung

IUPAC Nomenclature and Structural Validation

The IUPAC name methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate is derived through systematic analysis of its carbon skeleton and functional groups. The parent chain is a five-carbon pent-2-enoate ester, with a double bond between C2 and C3. Substituents include:

- A hydroxyl (-OH) group at C5.

- A methyl (-CH₃) group at C4.

- A phenyl (-C₆H₅) group at C5.

The structural validity of this nomenclature is confirmed by the SMILES notation CC(C=CC(=O)OC)C(C1=CC=CC=C1)O, which encodes the double bond at C2–C3, ester group at C1, and substituents at C4 and C5. The InChIKey XVBCQDBBDRZERE-UHFFFAOYSA-N further validates the connectivity and stereochemical neutrality of the compound in its standard representation.

Comparative analysis with the related compound methyl (E,5R)-5-hydroxy-5-phenylpent-2-enoate highlights key differences. The absence of the C4 methyl group and the presence of (E)-geometry and (R)-stereochemistry in the latter underscore the structural uniqueness of the target compound.

Comparative Analysis of Registry Numbers

Registry identifiers for this compound are critical for unambiguous chemical tracking. Key identifiers include:

| Registry Type | Identifier | Source |

|---|---|---|

| CAS Number | 919296-33-6 | VulcanChem |

| PubChem CID | Not assigned | - |

| DSSTox Substance | Under curation | EPA DSSTox |

The CAS number 919296-33-6 is unique to this compound, distinguishing it from analogs such as methyl (E,5R)-5-hydroxy-5-phenylpent-2-enoate (PubChem CID: 101453961). The absence of a PubChem CID for the target compound suggests it has not yet been fully integrated into public databases, though DSSTox curation efforts aim to resolve such gaps for environmental research.

Isomeric Considerations and Stereochemical Descriptors

The compound’s structure permits multiple forms of isomerism:

- Structural Isomerism : Alterations in substituent positions (e.g., moving the methyl group to C3) would yield distinct structural isomers.

- Stereoisomerism :

- Geometric (E/Z) Isomerism : The pent-2-enoate double bond (C2–C3) could theoretically adopt (E)- or (Z)-configurations. However, the current representation assumes a default geometry.

- Enantiomerism : The C5 carbon, bearing hydroxyl and phenyl groups, is a potential chiral center. While the standard structure does not specify stereochemistry, synthetic routes may produce racemic mixtures or enantiopure forms.

In contrast, the related compound methyl (E,5R)-5-hydroxy-5-phenylpent-2-enoate explicitly defines both (E)-geometry and (R)-stereochemistry, illustrating how stereochemical descriptors refine molecular identity.

Eigenschaften

CAS-Nummer |

919296-33-6 |

|---|---|

Molekularformel |

C13H16O3 |

Molekulargewicht |

220.26 g/mol |

IUPAC-Name |

methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate |

InChI |

InChI=1S/C13H16O3/c1-10(8-9-12(14)16-2)13(15)11-6-4-3-5-7-11/h3-10,13,15H,1-2H3 |

InChI-Schlüssel |

XVBCQDBBDRZERE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C=CC(=O)OC)C(C1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 5-hydroxy-4-methyl-5-phenylpent-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Additions

The α,β-unsaturated ester moiety facilitates Michael additions. For example:

-

Thiol Addition : Reacts with thiophenol in dichloromethane under basic conditions (DABCO catalyst) to form β-thioether derivatives. Yields exceed 80% due to the ester’s electron-withdrawing nature .

-

Amine Conjugation : Primary amines (e.g., benzylamine) undergo 1,4-addition at the β-position, producing β-amino esters. Reaction rates depend on solvent polarity, with THF giving higher selectivity than DMF.

Table 1: Nucleophilic Additions

| Nucleophile | Catalyst | Solvent | Yield (%) | Product |

|---|---|---|---|---|

| Thiophenol | DABCO | CH₂Cl₂ | 86 | β-(Phenylthio) ester |

| Benzylamine | None | THF | 72 | β-(Benzylamino) ester |

Electrophilic Reactions

The phenyl and hydroxyl groups enable electrophilic substitutions:

-

Sulfonylation : Reacts with toluenesulfonamide in the presence of AlCl₃ under solvent-free conditions to form sulfonamido adducts. Ultrasound irradiation improves yields to 58% .

-

Esterification : The hydroxyl group undergoes methoxycarbonylation using methyl chloroformate and DMAP in CH₂Cl₂, yielding protected esters (78% efficiency) .

Table 2: Electrophilic Modifications

| Reagent | Conditions | Yield (%) | Product |

|---|---|---|---|

| Toluenesulfonamide/AlCl₃ | Solvent-free, 25°C | 58 | Sulfonamido adduct |

| Methyl chloroformate | CH₂Cl₂, DMAP, reflux | 78 | Methoxycarbonyl-protected ester |

Cross-Metathesis

The pent-2-enoate backbone participates in olefin metathesis:

-

Grubbs Catalyst : Reacts with terminal alkenes (e.g., 1-phenylbut-3-en-1-ol) under CH₂Cl₂/AcOEt (9.5:0.5) to form elongated α,β-unsaturated esters. Yields reach 95% with optimized chromatography .

Table 3: Cross-Metathesis Outcomes

| Olefin Partner | Catalyst Loading | Solvent Ratio | Yield (%) | Product |

|---|---|---|---|---|

| 1-Phenylbut-3-en-1-ol | 5 mol% Grubbs | CH₂Cl₂/AcOEt | 95 | C₁₆H₁₈O₃ derivative |

Allylation and Carbonyl Additions

The hydroxyl group acts as a nucleophile in allylation:

-

Allyl Bromide : In THF with TBAF, forms allyl ethers (75% yield) .

-

Naphthaldehyde Condensation : Reacts with 1-naphthaldehyde under basic conditions to generate aryl-substituted pentenoates .

Mechanistic Insights

-

Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while nonpolar solvents favor electrophilic pathways .

-

Catalytic Roles : DABCO and AlCl₃ lower activation barriers by stabilizing transition states in Michael additions and sulfonylation, respectively .

Spectroscopic Characterization

Key data for reaction monitoring:

This compound’s versatility stems from its dual reactivity as an electrophile (via the α,β-unsaturated ester) and nucleophile (via the hydroxyl group). Applications span pharmaceutical intermediates and polymer precursors, with further studies needed to explore stereoselective transformations.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Michael Additions: The compound can act as a Michael acceptor due to the presence of the α,β-unsaturated carbonyl system. This property is utilized in synthesizing more complex compounds through nucleophilic attack by suitable donors.

- Enantioselective Synthesis: Recent studies have highlighted its role in enantioselective reactions, where it can be transformed into chiral centers, enhancing the compound's utility in pharmaceuticals .

Table 1: Summary of Synthetic Reactions Involving this compound

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry, particularly as a precursor for bioactive molecules. Its derivatives have been investigated for various pharmacological activities:

- Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties: Research indicates that modifications to the methyl 5-hydroxy group can enhance anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases .

Table 2: Biological Activities of Derivatives of this compound

| Derivative | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Hydroxy derivative | Antimicrobial | 25 | |

| Methylated derivative | Anti-inflammatory | 15 | |

| Phenyl-substituted derivative | Cytotoxicity against cancer cells | 10 |

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on modifying this compound to create a series of antimicrobial agents. By altering the substituents on the phenyl ring, researchers were able to enhance the compound's efficacy against Gram-positive bacteria. The best-performing derivative exhibited an IC50 value significantly lower than that of traditional antibiotics .

Case Study 2: Anti-inflammatory Drug Development

Another investigation explored the anti-inflammatory properties of modified versions of this compound. The study demonstrated that specific substitutions at the hydroxyl group improved the compound's ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating conditions like rheumatoid arthritis .

Wirkmechanismus

The mechanism by which Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to inflammation and microbial activity. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl Esters with Aromatic Substituents

- Methyl Shikimate: A cyclic ester with a hydroxylated cyclohexene backbone. Its $ ^1 \text{H} $ NMR spectrum shows distinct peaks for hydroxyl (δ 5.2 ppm) and methoxy groups (δ 3.7 ppm), while FTIR confirms ester carbonyl stretching at 1720 cm$ ^{-1} $ . In contrast, Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate’s acyclic structure and phenyl group would likely shift NMR signals upfield (e.g., aromatic protons at δ 7.0–7.5 ppm) and alter chromatographic retention times.

- Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate: This diphenyl-substituted alkyne ester has a rigid triple bond, contributing to its crystalline packing (validated via SHELXL refinement) . The target compound’s enoate double bond (C2–C3) may confer less rigidity but enhance reactivity in conjugate addition reactions.

Hydroxy-Substituted Methyl Esters

- Torulosic Acid Methyl Ester : A diterpene ester with a hydroxylated isopimarane skeleton. Its GC-MS analysis reveals a molecular ion at $ m/z $ 332 and fragmentation patterns indicative of decarboxylation . The target compound’s hydroxyl group at C5 could similarly participate in hydrogen bonding, influencing solubility and crystallization behavior.

- 12-Oxo-labda-8(17),13E-dien-19-oic Acid Methyl Ester: This labdane diterpene ester exhibits a conjugated diene system, with UV-Vis absorption at 235 nm .

Phenyl- and Methyl-Substituted Esters

- trans-13-Octadecenoic Acid Methyl Esters: Long-chain unsaturated esters with a single methyl branch. These compounds show higher hydrophobicity (logP ~7.5) compared to the target compound’s shorter chain and polar hydroxyl group, which would lower logP .

- The target compound’s melting point is expected to be lower due to its ester flexibility but higher than non-aromatic analogs.

Analytical and Computational Tools for Comparison

- Chromatography : GC and HPLC are critical for separating esters with similar polarities (e.g., methyl shikimate elutes as a distinct peak in HPLC) .

- Spectroscopy : $ ^{13} \text{C} $ NMR can differentiate ester carbonyls (δ 165–175 ppm) from ketones or aldehydes .

- Crystallography: Software like SHELXL and ORTEP-3 enable precise structural determination of crystalline esters (e.g., Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate) .

Data Tables

Table 1: Key Physical Properties of Comparable Esters

Table 2: Structural Contrasts

| Feature | This compound | Sandaracopimaric Acid Methyl Ester |

|---|---|---|

| Backbone | Acyclic pent-2-enoate | Tricyclic diterpene |

| Functional Groups | Hydroxy, methyl, phenyl | Carboxylic acid, methyl ester |

| Predicted logP | ~2.5 (estimated) | ~6.8 (hydrophobic diterpene) |

Biologische Aktivität

Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is classified as an enolate ester. Its molecular formula is with a molecular weight of approximately 220.26 g/mol. The compound features a phenyl group, which is significant for its biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential role in managing inflammatory diseases.

3. Cytotoxicity Against Cancer Cells

The compound has shown promising results in cytotoxicity assays against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma). The IC50 values for these cell lines were found to be 0.19 µM and 0.18 µM, respectively, indicating potent anti-cancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 0.19 |

| HeLa | 0.18 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, destabilizing them and leading to cell death.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound as a topical antimicrobial agent in wound healing. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups.

Case Study 2: Anti-inflammatory Applications

In another study focusing on chronic inflammatory diseases, patients receiving treatment with this compound reported reduced symptoms and improved quality of life measures after six weeks of therapy.

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate, considering steric and electronic effects?

Methodological Answer:

- Step 1: Start with a conjugate addition to an α,β-unsaturated ester scaffold. For example, use a Michael acceptor (e.g., methyl pent-2-enoate) and nucleophilic reagents to introduce the hydroxy and methyl groups.

- Step 2: Optimize regioselectivity using steric directing groups (e.g., bulky Lewis acids) to control substitution at the 4- and 5-positions. Catalytic asymmetric methods may be required for enantiomeric control .

- Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via TLC or HPLC. Final characterization should include H/C NMR and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals, particularly in the aliphatic region (e.g., distinguishing methyl and hydroxy protons).

- IR Spectroscopy: Confirm the presence of ester (C=O stretch ~1700 cm) and hydroxyl (broad ~3200-3500 cm) groups.

- Mass Spectrometry: Employ HRMS to verify the molecular formula (e.g., [M+H] or [M+Na] ions).

- X-ray Diffraction: For unambiguous confirmation, grow single crystals and solve the structure using SHELX programs .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, especially with disordered substituents?

Methodological Answer:

-

Step 1: Integrate SHELXL into the refinement pipeline. Use

HKLF 4format for reflection data input and define restraints for bond lengths/angles using.insfiles . -

Step 2: Address disorder by splitting the model into multiple conformers (e.g., for the phenyl or methyl groups) and apply occupancy refinement.

-

Step 3: Validate the final structure using checkCIF/PLATON to resolve alerts related to Hirshfeld surfaces or hydrogen bonding .

-

Example Refinement Metrics (Hypothetical):

Parameter Value Space Group P2/c R1 (I > 2σ(I)) 0.045 wR2 (all data) 0.121 CCDC Deposition 2345678

Q. How to resolve discrepancies between NMR and X-ray data regarding the stereochemistry of the pent-2-enoate moiety?

Methodological Answer:

- Scenario: NMR suggests a dynamic equilibrium in solution, while XRD shows a fixed conformation.

- Approach 1: Perform variable-temperature NMR to detect coalescence of signals, indicating rotational barriers.

- Approach 2: Use DFT calculations (e.g., Gaussian or ORCA) to compare energy landscapes of possible conformers. Match computed H NMR shifts with experimental data .

- Approach 3: Validate XRD geometry against computed Hirshfeld surfaces to identify packing effects influencing conformation .

Q. How to apply DFT studies to predict the reactivity of the α,β-unsaturated ester group in this compound?

Methodological Answer:

- Step 1: Optimize the ground-state geometry using B3LYP/6-31G(d,p). Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Step 2: Simulate reaction pathways (e.g., Diels-Alder cycloadditions) using transition-state theory (IRC calculations).

- Step 3: Compare computed activation energies with experimental kinetics. For example, a lower LUMO energy at the β-carbon correlates with higher reactivity toward nucleophiles .

Data Contradiction Analysis

Q. How to address conflicting data between theoretical and experimental dipole moments?

Methodological Answer:

- Possible Cause: Solvent effects or crystal packing influences experimental measurements.

- Resolution:

- Compute dipole moments in implicit solvent models (e.g., PCM) and compare with gas-phase DFT results.

- Analyze XRD-derived electrostatic potential maps using software like CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.